6-Phenylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a thiazole ring, with a phenyl group attached to the sixth position of the benzothiazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Phenylbenzo[d]thiazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with benzaldehyde derivatives. The reaction typically takes place in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, under reflux conditions . Another method involves the Suzuki cross-coupling reaction, where 2-bromobenzothiazole is coupled with phenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs the cyclization method due to its simplicity and high yield. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phenylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-Phenylbenzo[d]thiazole varies depending on its application. In biological systems, it often interacts with specific enzymes or receptors, inhibiting their activity. For example, certain derivatives of this compound have been shown to inhibit urease enzyme activity, which is crucial for the survival of certain bacteria . The compound’s ability to scavenge nitric oxide also contributes to its anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzothiazole: Similar structure but with the phenyl group attached to the second position.
6-Methylbenzo[d]thiazole: Similar structure but with a methyl group instead of a phenyl group at the sixth position.
Uniqueness: 6-Phenylbenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the sixth position enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H9NS |
---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
6-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H9NS/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h1-9H |
InChI-Schlüssel |
ZLQIQTPPVHFSPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.